![molecular formula C7H6BrN3 B13934430 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 2227205-80-1](/img/structure/B13934430.png)
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a bromine atom at the 3-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by bromination and amination reactions. One common method starts with the cyclization of a suitable precursor to form the pyrrolo[2,3-c]pyridine ring system. Bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: It serves as a probe for investigating the function of biological molecules and pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
3-bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the amine group at the 5-position .
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Properties
CAS No. |
2227205-80-1 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11) |
InChI Key |
WCZZLLLKJVDSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


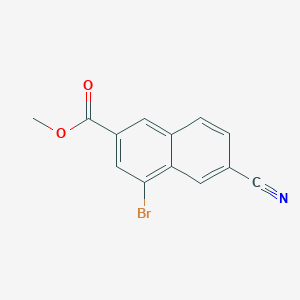

![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
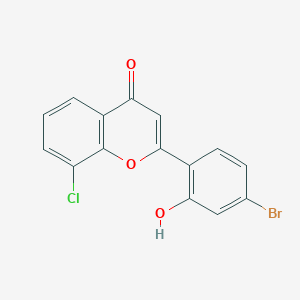
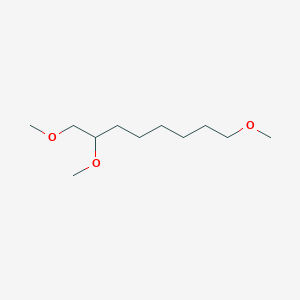
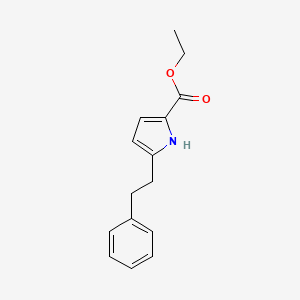


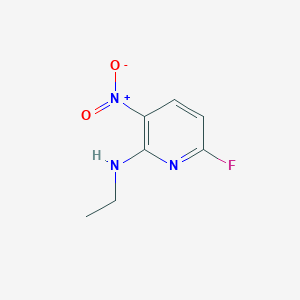
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)


